Clorprenaline, (S)-

Description

Significance of Chirality in Biological Systems and Pharmacological Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental characteristic of biological systems. Biomolecules such as amino acids, proteins, enzymes, and nucleic acids are inherently chiral. researchfloor.orgbiyokimya.vetlifechemicals.com This intrinsic handedness of biological macromolecules dictates that their interactions with other molecules, including pharmaceutical agents, can be highly stereoselective. researchfloor.orgbiyokimya.vetlifechemicals.comjuniperpublishers.commdpi.comnih.govrsc.org

The stereochemistry of a drug molecule can significantly impact its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the effects of the drug on the body). researchfloor.orgjuniperpublishers.comnih.govrsc.orgnioh.ac.za Enantiomers, the two mirror-image forms of a chiral molecule, share identical physical and chemical properties in an achiral environment but can exhibit dramatically different biological activities when interacting with a chiral biological milieu. researchfloor.orglifechemicals.comnih.govrsc.org This difference arises because receptors, enzymes, and other protein targets are chiral and can bind to each enantiomer with varying affinities, leading to divergent pharmacological profiles, including differences in therapeutic efficacy and potential for adverse effects. researchfloor.orgbiyokimya.vetlifechemicals.comjuniperpublishers.commdpi.comnih.govlongdom.org The recognition of the critical role of chirality has led to a greater focus on developing and studying single-enantiomer drugs to optimize therapeutic outcomes and minimize unwanted effects associated with less active or potentially harmful enantiomers present in racemic mixtures. researchfloor.orgmdpi.comnih.govrsc.orgnioh.ac.zalongdom.org

Historical Context of β-Adrenergic Agonist Research and Stereoisomeric Importance

The history of β-adrenergic agonist research dates back to the study of naturally occurring sympathomimetic amines like adrenaline (epinephrine). researchgate.netwikipedia.orgmdpi.com These compounds exert their effects by interacting with adrenergic receptors, which are G protein-coupled receptors found throughout the body. Early research involved the use of less selective agonists, such as isoprenaline. researchgate.netwikipedia.org Over time, efforts focused on developing more selective agonists targeting specific adrenergic receptor subtypes, particularly β2-adrenergic receptors, which are primarily involved in bronchodilation and are key targets for respiratory conditions like asthma. researchgate.netwikipedia.orgmdpi.com

Rationale for Dedicated Academic Investigation of (S)-Clorprenaline Enantiomer

Clorprenaline (B1201906), a β-adrenergic agonist, is a chiral compound. nih.govwikipedia.orgsigmaaldrich.comtandfonline.combiosynth.comtandfonline.com While research has explored the synthesis and separation of Clorprenaline enantiomers, with some focus on the (R)-enantiomer due to its reported efficacy as a β2-agonist tandfonline.comresearchgate.netsemanticscholar.org, a dedicated academic investigation solely focused on the (S)-enantiomer is warranted based on the fundamental principles of stereopharmacology.

Structure

2D Structure

3D Structure

Properties

CAS No. |

29261-25-4 |

|---|---|

Molecular Formula |

C11H16ClNO |

Molecular Weight |

213.7 g/mol |

IUPAC Name |

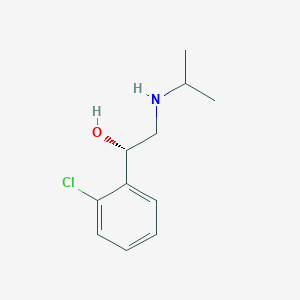

(1S)-1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol |

InChI |

InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/t11-/m1/s1 |

InChI Key |

SSMSBSWKLKKXGG-LLVKDONJSA-N |

SMILES |

CC(C)NCC(C1=CC=CC=C1Cl)O |

Isomeric SMILES |

CC(C)NC[C@H](C1=CC=CC=C1Cl)O |

Canonical SMILES |

CC(C)NCC(C1=CC=CC=C1Cl)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for S Clorprenaline and Its Enantiomers

Methodologies for Enantioselective Synthesis

Enantioselective synthesis aims to produce one stereoisomer in preference to the other, bypassing the need for resolution of a racemic mixture. Several methodologies have been developed for the asymmetric construction of the clorprenaline (B1201906) scaffold.

Asymmetric Dihydroxylation Approaches

The Sharpless asymmetric dihydroxylation (AD) has been demonstrated as a powerful tool for the enantioselective synthesis of chiral diols, which can serve as intermediates for the synthesis of -adrenergic agonists like clorprenaline. An efficient asymmetric synthesis of enantiomerically pure (R)-clorprenaline hydrochloride has been reported using Sharpless asymmetric dihydroxylation of o-chlorostyrene as a key step. semanticscholar.org, researchgate.net, arkat-usa.org, arkat-usa.org, ncl.res.in, researchgate.net This reaction sequence yielded the desired diol intermediate with high enantiomeric excess (ee). semanticscholar.org, researchgate.net

The synthesis of (R)-clorprenaline hydrochloride starting from o-chlorostyrene involved the dihydroxylation of o-chlorostyrene with osmium tetroxide and potassium ferricyanide (B76249) under Sharpless asymmetric dihydroxylation conditions, utilizing (DHQD)PHAL as the chiral ligand. semanticscholar.org, researchgate.net This step afforded the diol in high yield and enantioselectivity. semanticscholar.org, researchgate.net Subsequent transformations of the chiral diol intermediate led to the formation of (R)-clorprenaline hydrochloride. semanticscholar.org, researchgate.net

Detailed findings from one study on the asymmetric dihydroxylation of o-chlorostyrene are presented below:

| Substrate | Chiral Ligand | Oxidant System | Yield (%) | ee (%) |

| o-chlorostyrene | (DHQD)PHAL | OsO, KFe(CN), KCO | 94 | 95 |

Ru-Catalyzed Enantioselective Halohydrin Preparation

Chiral halohydrins are valuable intermediates in the synthesis of various biologically active compounds, including -blockers and -agonists. Ruthenium (Ru)-catalyzed asymmetric transfer hydrogenation (ATH) has been successfully applied to the enantioselective preparation of chiral halohydrins. researchgate.net, nih.gov, mdpi.com, acs.org, google.com, dntb.gov.ua This approach involves the asymmetric reduction of halo-substituted aryl methyl ketones. researchgate.net

Studies have shown that using 2-chloro-1-(2-chlorophenyl)ethanone (B3024693) as a substrate with a Ru-CsDPEN catalyst in an HCOONa/HO system can achieve high enantiomeric excess in the resulting chiral halohydrin. researchgate.net These chiral halohydrins have been utilized as intermediates in the synthesis of (R)-clorprenaline. researchgate.net, nih.gov, mdpi.com, google.com, dntb.gov.ua

Research findings on Ru-catalyzed enantioselective halohydrin preparation include:

| Substrate | Catalyst | Conditions | Product (Configuration) | ee (%) |

| 2-chloro-1-(2-chlorophenyl)ethanone | Ru-CsDPEN | HCOONa/HO | Chiral Halohydrin (R) | Up to 99.7 researchgate.net |

Biocatalytic and Enzymatic Resolution Techniques

Biocatalysis offers an environmentally friendly and highly selective alternative for the preparation of chiral compounds. conicet.gov.ar, nih.gov, nih.gov, rsc.org Enzymatic resolution techniques, particularly lipase-mediated kinetic resolution and whole-cell bioreduction, have been explored for obtaining enantiomerically enriched intermediates relevant to clorprenaline synthesis. researchgate.net, dntb.gov.ua, conicet.gov.ar, mdpi.com, lookchem.com, nih.gov, nih.gov, mdpi.com, chemrxiv.org, almacgroup.com, researchgate.net, mdpi.com, mt.com

Biocatalytic processes are attractive due to their high stereoselectivity, regioselectivity, and chemoselectivity, often operating under mild reaction conditions in aqueous media. conicet.gov.ar, nih.gov, nih.gov, rsc.org, mdpi.com, mt.com

Lipase-mediated kinetic resolution is a widely used enzymatic technique for the separation of enantiomers from a racemic mixture. mdpi.com, nih.gov, mdpi.com, chemrxiv.org, almacgroup.com, mdpi.com, mt.com This method exploits the differential reaction rates of lipases towards the enantiomers of a racemic substrate, typically an ester or alcohol. nih.gov, mdpi.com

While specific studies on lipase-mediated kinetic resolution directly yielding (S)-clorprenaline were not prominently found, the technique is applicable to the resolution of racemic intermediates, such as halohydrin acetates, which can then be converted to the desired clorprenaline enantiomer. For instance, the kinetic resolution of racemic phenylethyl halohydrin acetates using lipases, such as lipase (B570770) B from Candida antarctica (Novozym® 435), has shown high selectivity (E > 200), yielding the corresponding (S)--halohydrin with high enantiomeric excess. researchgate.net, lookchem.com

Data from a study on lipase-mediated kinetic resolution of phenylethyl halohydrin acetates:

| Substrate | Enzyme | Reaction Type | Conversion (%) | ee (%) of (S)-product | E Value |

| rac-2-bromo-1-(2-chlorophenyl)ethyl acetate | Lipase B (Candida antarctica) | Hydrolysis | 46 | > 99 researchgate.net | > 200 researchgate.net |

| rac-2-chloro-1-(2,4-dichlorophenyl)ethyl acetate | Lipase B (Candida antarctica) | Hydrolysis | Not specified | 98 researchgate.net | > 200 researchgate.net |

Whole-cell bioreduction utilizes intact microbial cells containing enzymes to catalyze the stereoselective reduction of prochiral ketones to chiral alcohols. conicet.gov.ar, researchgate.net, acs.org This approach can be cost-effective as it avoids the need for enzyme purification. researchgate.net, mdpi.com

Studies have investigated the bioreduction of various substituted aromatic ketones using whole-cell catalysts, such as Lactobacillus senmaizukei, to produce optically active secondary alcohols with varying degrees of enantioselectivity. researchgate.net Chiral chlorohydrins, which can serve as precursors for clorprenaline, have also been prepared through the bioreduction of -chloroacetophenones using whole cells of marine-derived fungi. researchgate.net This method has demonstrated the potential to yield (R)- or (S)-chlorohydrins with high enantiomeric excess. researchgate.net

Examples of whole-cell bioreduction for the synthesis of chiral halohydrins:

| Substrate | Whole-Cell Catalyst | Product (Configuration) | ee (%) |

| -chloroacetophenones | Marine-derived fungi | Chiral Chlorohydrins (R or S) | High ee researchgate.net |

| Aromatic ketones | Lactobacillus senmaizukei | Chiral secondary alcohols (R or S) | 6-94 researchgate.net |

Stereochemical Control in Synthesis

Achieving precise stereochemical control is fundamental in the synthesis of enantiomerically pure compounds like (S)-clorprenaline. Strategies for stereochemical control involve influencing the formation of new stereocenters during a reaction to favor one configuration over the other. uok.edu.in, rijournals.com This can be accomplished through various means, including the use of chiral catalysts, chiral auxiliaries, or by designing reactions that proceed through stereospecific pathways. rijournals.com

In the context of clorprenaline synthesis, the methodologies discussed above, such as asymmetric dihydroxylation and Ru-catalyzed asymmetric transfer hydrogenation, are prime examples of strategies employed to exert stereochemical control and obtain the desired enantiomer. semanticscholar.org, researchgate.net, researchgate.net, nih.gov, mdpi.com, acs.org, ncl.res.in, google.com, dntb.gov.ua, researchgate.net The choice of chiral ligand in catalytic reactions or the specific enzyme in biocatalytic transformations dictates the stereochemical outcome. semanticscholar.org, researchgate.net, researchgate.net, rsc.org Furthermore, the reaction conditions, including temperature, solvent, and the presence of additives, can significantly influence enantioselectivity.

Control of Stereogenic Centers

Controlling the stereogenic center(s) during synthesis is crucial for obtaining the desired enantiomer, such as (S)-clorprenaline. One approach involves the use of asymmetric reactions, where a chiral catalyst or reagent directs the formation of the stereocenter. For instance, asymmetric transfer hydrogenation of halo-substituted aryl methyl ketones has been explored for preparing chiral halohydrins, which can serve as intermediates in the synthesis of compounds like (R)-clorprenaline and (S)-sotalol researchgate.netresearchgate.net. Ruthenium and iridium catalysts with chiral ligands have shown effectiveness in these reactions, achieving high enantiomeric excesses researchgate.net.

Another strategy involves the Sharpless asymmetric dihydroxylation, which has been used as a key step in the enantioselective synthesis of (R)-clorprenaline hydrochloride starting from o-chlorostyrene. This method can yield diols with high enantiomeric excess researchgate.netsemanticscholar.org.

Biocatalytic approaches also offer a route to control stereochemistry. For example, the stereoselective reduction of prochiral phenylketones using biocatalysts has yielded chiral phenylethanols with high enantiomeric excesses, which could potentially be adapted for clorprenaline synthesis researchgate.net. Kinetic resolution using lipases, such as lipase B from Candida antarctica, has also been employed to resolve racemic mixtures of halohydrin acetates, leading to enantiomerically enriched β-halohydrins that are intermediates in the synthesis of compounds like clorprenaline researchgate.net.

The synthesis of β-amino alcohols, the structural class to which clorprenaline belongs, can also involve strategies like stereoselective C-H amination. A radical relay chaperone strategy has been developed for the enantio- and regio-selective β-C-H amination of alcohols, which could be relevant for synthesizing the β-amino alcohol core of clorprenaline nih.gov. This approach can bypass the need for chiral auxiliaries or chiral pool precursors nih.gov.

Enantiomeric Excess Optimization

Achieving a high enantiomeric excess (ee) is essential for producing enantiomerically pure (S)-clorprenaline. Optimization of reaction conditions, catalyst selection, and chiral ligand design are key factors in maximizing ee ub.edu.

In asymmetric transfer hydrogenation, the choice of catalyst and reaction system significantly impacts the ee. For example, using 2-chloro-1-(2-chlorophenyl)ethanone with a Ru-CsDPEN catalyst in an HCOONa/H2O system achieved up to 99.7% ee in the preparation of chiral halohydrins researchgate.netresearchgate.net. Similarly, iridium catalysts with cinchona-alkaloid-based NNP ligands have been developed for the asymmetric hydrogenation of α-halogenated ketones, yielding chiral halohydrins with up to 99.6% ee researchgate.net.

Kinetic resolution methods, while potentially leading to high enantiomeric purity, are limited by a theoretical maximum yield of 50% of each enantiomer from a racemate unless coupled with an in situ racemization process (dynamic kinetic resolution) ub.edu. However, highly selective kinetic resolutions with E values greater than 200 have been reported for halohydrin acetates, resulting in (S)-β-halohydrins with over 99% ee researchgate.net.

The Sharpless asymmetric dihydroxylation can also provide high enantioselectivity, with reported yields of diols up to 94% and 95% ee in the synthesis of (R)-clorprenaline hydrochloride researchgate.netsemanticscholar.org. The enantiomeric excess is typically determined by analytical methods such as chiral HPLC researchgate.netbeilstein-journals.org.

Derivatization Strategies for Analogues and Probes

Derivatization strategies are employed to modify the structure of clorprenaline to create analogues or to incorporate functional groups for use as probes in biological or analytical applications nih.gov. These strategies can involve modifying the hydroxyl group, the amine group, or the aromatic ring.

For analytical purposes, derivatization can enhance detectability or facilitate separation of clorprenaline and its analogues. For example, derivatization with silylating agents like BSTFA+TMCS or MSTFA has been used to enable the analysis of beta-agonists, including clorprenaline, by gas chromatography-tandem mass spectrometry (GC-MS/MS) plos.orgscienceopen.com. These methods involve reacting functional groups like hydroxyl and amine groups to form volatile derivatives suitable for GC analysis plos.org.

Derivatization can also be used to create haptens for the development of antibodies for immunoassay-based detection methods. A clorprenaline hapten was synthesized to raise a monoclonal antibody for the detection of clorprenaline in samples using techniques like ELISA and immunochromatographic assays tandfonline.comtandfonline.com. The synthesis of this hapten involved a series of reactions to attach a linker molecule to the clorprenaline structure, allowing it to be conjugated to a carrier protein tandfonline.com.

Furthermore, derivatization can be applied to synthesize clorprenaline analogues with modified pharmacological properties or to introduce tags for imaging or binding studies. While specific examples of (S)-clorprenaline derivatization for probes are not extensively detailed in the provided text, the general principles of derivatization of beta-amino alcohols and related compounds for creating analogues and probes are well-established in medicinal chemistry and chemical biology.

Stereochemical Investigations of Clorprenaline

Enantiomeric Purity and Analytical Resolution for Research

The determination of enantiomeric purity is critical in pharmaceutical research, as one enantiomer may possess the desired activity while the other could be less active or inactive. nih.govnih.gov To ensure the quality and interpret the effects of a single enantiomer like (S)-Clorprenaline, robust analytical methods are required to separate and quantify the individual stereoisomers. nih.gov High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques widely employed for chiral separations. nih.govwvu.edu

Research has demonstrated successful enantioseparation of clorprenaline (B1201906) using various methods. One approach involves capillary electrophoresis (CE) with titanium dioxide nanoparticles (TiO2 NPs) in the background electrolyte, which has been used to resolve racemic β-adrenergic drugs, including clorprenaline. nih.gov Another highly effective technique is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) utilizing a chiral stationary phase (CSP). researchgate.net For instance, a teicoplanin aglycone-based column has been used for the simultaneous enantioseparation of clorprenaline and other β-agonists. researchgate.net The choice of the chiral selector and chromatographic conditions is paramount for achieving optimal resolution. mdpi.com

Below is a table summarizing research findings on the analytical resolution of clorprenaline enantiomers.

| Analytical Technique | Chiral Selector/Stationary Phase | Key Mobile Phase/Electrolyte Components | Application |

| Capillary Electrophoresis (CE) | Titanium Dioxide Nanoparticles (TiO2 NPs) | Tris-H3PO4 solution containing TiO2 NPs | Separation of β-adrenergic drugs |

| Chiral UPLC-MS/MS | Teicoplanin aglycone-based column (Astec Chirobiotic TAG) | Isocratic elution with optimized organic modifier and additive | Stereoselective multi-residue analysis of β-agonists in pork muscle |

This table is based on data from research articles. nih.govresearchgate.net

Impact of Stereochemistry on Molecular Interactions

The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral. nih.govvt.edu The interaction between a chiral drug and its receptor is often described by the "three-point interaction model," where a specific spatial arrangement is necessary for optimal binding and subsequent biological response. nih.govyoutube.com A mismatched enantiomer may only achieve a one- or two-point interaction, leading to significantly lower affinity or a complete lack of activity. nih.gov

Clorprenaline exerts its effects by acting as a beta-2 adrenergic agonist. nih.gov For beta-adrenergic agonists, it is common for one enantiomer to be significantly more potent than the other. biomedgrid.comnih.gov The R-isomer of many beta-2 agonists, such as albuterol, is responsible for nearly all the bronchodilatory activity, while the S-isomer is often considered inert or may even have different effects. nih.gov This stereoselectivity arises because the molecular geometry of the active enantiomer provides a more complementary fit to the binding site of the beta-2 adrenergic receptor. nih.gov Therefore, it is hypothesized that (S)-Clorprenaline and (R)-Clorprenaline differ significantly in their affinity and activation of adrenergic receptors, with one enantiomer being predominantly responsible for the observed agonist activity.

Stereoselective Metabolism in Research Models

Stereochemistry not only influences a drug's interaction with its target but also its metabolic fate. nih.gov The enzymes responsible for drug metabolism are proteins with chiral active sites, which can lead to stereoselective metabolism, where one enantiomer is metabolized at a different rate or via a different pathway than the other. nih.govmdpi.com This can result in significant differences in the pharmacokinetic profiles of the individual enantiomers. nih.gov

Studies in swine models have been conducted to identify the metabolic pathways of clorprenaline. nih.gov Following administration, clorprenaline undergoes both Phase I and Phase II metabolism. nih.gov The primary metabolic transformations include hydroxylation of the aromatic ring (Phase I) followed by conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulphate conjugates), which are Phase II reactions. nih.gov In these research models, hydroxylated-clorprenaline and its conjugates were identified as the primary metabolites, indicating that these pathways are significant in the elimination of the compound. nih.gov

While this study identified the metabolites, it did not differentiate between the enantiomers. However, research on other chiral β-agonists, like salbutamol, has shown clear stereoselectivity in metabolic pathways, particularly in sulfonation. mdpi.com It is common for metabolizing enzymes to show a preference for one enantiomer, leading to its faster clearance or the formation of unique metabolites. nih.gov Therefore, it is highly probable that the metabolism of clorprenaline is also stereoselective, with (S)-Clorprenaline and (R)-Clorprenaline being processed at different rates by metabolic enzymes in research models.

The table below lists the major metabolites of clorprenaline identified in swine urine.

| Metabolite Type | Specific Metabolites Identified | Metabolic Pathway |

| Phase I | Hydroxylated-clorprenaline | Hydroxylation |

| Phase II | Glucuronide conjugates of clorprenaline and its hydroxylated form | Glucuronidation |

| Phase II | Sulphate conjugates of clorprenaline and its hydroxylated form | Sulfation |

This table is based on data from a study in a swine research model. nih.gov

Molecular and Cellular Pharmacology of S Clorprenaline

Receptor Binding and Affinity Studies

Research into the molecular pharmacology of Clorprenaline (B1201906) has focused significantly on its interaction with adrenergic receptors. These studies aim to characterize the compound's binding profile and the strength of its interaction with specific receptor subtypes.

β2-Adrenergic Receptor Specificity

Clorprenaline is characterized as a β2-adrenergic receptor agonist selleck.cnselleckchem.comselleckchem.comselleckchem.commedchemexpress.commedchemexpress.com. This selectivity for β2-adrenergic receptors is central to its pharmacological activity wikipedia.orgpatsnap.com. Studies indicate that Clorprenaline hydrochloride is a β2-receptor agonist with a significant bronchial effect selleckchem.comselleckchem.com. Compared to other beta-agonists, Clorprenaline is listed among selective β2-adrenergic receptor agonists selleck.cnselleckchem.com. The β2-adrenergic receptor is predominantly expressed in the smooth muscle cells of the airways nih.gov.

Ligand-Receptor Interaction Kinetics

Investigations into the kinetics of Clorprenaline's interaction with β2-adrenergic receptors have been conducted using techniques such as affinity chromatography with immobilized receptors ebi.ac.uk. These methods allow for the determination of binding parameters like association constants and dissociation rate constants ebi.ac.ukresearchgate.net. While specific detailed kinetic values (association and dissociation rates) for (S)-Clorprenaline were not extensively detailed in the provided information, studies using immobilized β2-adrenoceptor have explored the binding characteristics of various ligands, including Clorprenaline ebi.ac.ukresearchgate.net. One study using stepwise frontal analysis predicted binding affinities and showed association constants for clorprenaline at high-affinity ((5.02±0.07)×10⁴ M⁻¹) and low-affinity ((2.73±0.05)×10³ M⁻¹) binding sites on immobilized β2-AR researchgate.net.

Agonist Activity and Functional Receptor Activation

As a β2-adrenergic receptor agonist, Clorprenaline's primary function involves activating these receptors, leading to a cascade of intracellular events that mediate its biological effects patsnap.comnih.govdrugcentral.org.

Downstream Signaling Pathway Elucidation (e.g., G-protein coupling, cAMP production)

The mechanism of action of Clorprenaline involves the stimulation of β2-adrenergic receptors, which are G protein-coupled receptors patsnap.comnih.govnih.gov. Upon binding of an agonist like Clorprenaline, the β2-adrenergic receptor couples to the heterotrimeric Gs protein nih.govwikipedia.org. Activation of the Gs protein leads to the dissociation of its alpha subunit, which then stimulates adenylyl cyclase patsnap.comnih.govnih.govdrugcentral.orgwikipedia.org. Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) patsnap.comnih.govdrugcentral.org. The resulting increase in intracellular cAMP levels acts as a second messenger, activating protein kinase A (PKA) patsnap.comnih.gov. This signaling cascade ultimately leads to the relaxation of bronchial smooth muscle cells, causing bronchodilation patsnap.comnih.govwikipedia.org.

In Vitro Cellular Assays for Functional Characterization

In vitro cellular assays have been employed to characterize the functional activity of Clorprenaline, particularly its bronchodilator effects. Studies using isolated tracheal muscle preparations from animals like guinea pigs have demonstrated the ability of Clorprenaline to induce relaxation nih.gov. The potency of Clorprenaline in causing relaxation in these in vitro models has been compared to other bronchodilators nih.gov. Capillary electrophoresis (CE) techniques based on affinity interaction have also been utilized in the analysis and separation of Clorprenaline, indicating its interaction characteristics in a controlled environment selleckchem.comselleckchem.comchembk.com.

Investigation of Biological Effects in Animal Models (Mechanism-focused)

Mechanism-focused studies in animal models have provided insights into the biological effects of Clorprenaline beyond in vitro observations. Clorprenaline is recognized for its potential in asthma research and its use as a bronchodilator in veterinary medicine, particularly in horses medchemexpress.commsdvetmanual.com. In horses, Clorprenaline has been observed to significantly increase mucociliary transport, a mechanism relevant to respiratory function msdvetmanual.com. Furthermore, Clorprenaline has been investigated for its effects on animal growth and muscle tissue increase, suggesting underlying mechanisms related to metabolism or other physiological pathways medchemexpress.comzenodo.org. Studies in zebrafish embryos, while exploring potential neurotoxicity, have also provided mechanistic data by observing alterations in locomotive behavior and the expression of genes related to central nervous system development following Clorprenaline exposure researchgate.net.

Mechanisms Underlying Muscle Mass Modulation

(S)-Clorprenaline, as a β2-adrenergic agonist, has been associated with the promotion of animal muscular mass growth. ebi.ac.ukmedchemexpress.cnresearchgate.net The modulation of muscle mass is a complex process involving the balance between protein synthesis and degradation, as well as the activity of satellite cells. researchgate.netnih.govfrontiersin.org While the specific mechanisms of (S)-Clorprenaline are not fully detailed in the provided information, β2-adrenergic agonists, in general, can influence these processes. Muscle hypertrophy, an increase in muscle size, can be induced by various factors, including hormones and mechanical signals, which stimulate protein synthesis and activate muscle-specific genes. nih.gov The PI3K-Akt-mTOR pathway is a key signaling route involved in stimulating protein synthesis and promoting muscle growth. researchgate.netfrontiersin.orgnih.govheartfull.or.jp Conversely, muscle atrophy, or muscle wasting, can result from increased protein degradation, often mediated by the ubiquitin-proteasome system, and is associated with the upregulation of genes like MAFbx/Atrogin-1 and MuRF1. nih.govheartfull.or.jp Satellite cells, located beneath the basal lamina of muscle fibers, are crucial for muscle regeneration and contribute to hypertrophy by proliferating and fusing with existing fibers. nih.govnih.govheartfull.or.jpfrontiersin.org

Bronchodilatory Mechanisms in Preclinical Respiratory Models

(S)-Clorprenaline, as a β2-adrenergic receptor agonist, exerts bronchodilatory effects by relaxing the smooth muscles of the bronchial passages. ncats.iopatsnap.comnih.govwikipedia.orgcaymanchem.com This mechanism involves the binding of the compound to β2-adrenergic receptors on bronchial smooth muscle cells, which activates adenylyl cyclase. patsnap.comnih.gov This activation leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). patsnap.comnih.gov Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, ultimately resulting in the relaxation of the bronchial smooth muscle and dilation of the airways. patsnap.comnih.gov This increased airflow is beneficial in conditions characterized by bronchoconstriction. patsnap.comnih.gov Preclinical studies have demonstrated that Clorprenaline can reverse induced constriction in isolated airway tissues, such as guinea pig trachea and rabbit lung, and in the bronchi of pithed dogs. caymanchem.com This indicates its effectiveness as a bronchodilator in these models. caymanchem.com The bronchodilatory effect is a key pharmacological property of β2-agonists and is the basis for their use in respiratory conditions. ncats.iopatsnap.comnih.govdrugcentral.org

Structure Activity Relationship Sar Studies of Clorprenaline and Analogues

Principles of SAR and Quantitative Structure-Activity Relationships (QSAR) in Clorprenaline (B1201906) Research

SAR involves systematically altering the chemical structure of a compound and observing the resulting changes in its biological activity. This helps to identify which parts of the molecule are essential for activity and which can be modified. QSAR takes this a step further by attempting to establish a mathematical relationship between structural descriptors (physicochemical properties) and biological activity. mdpi.comresearchgate.netsemanticscholar.org In the context of clorprenaline research, SAR and QSAR principles are applied to understand how variations in the molecule's structure, such as substituents on the aromatic ring or modifications to the side chain, affect its affinity for and activation of adrenergic receptors. wikipedia.org These studies often involve measuring binding affinities (e.g., Ki or Kd values) and functional responses (e.g., EC₅₀ or intrinsic activity) to correlate structural features with biological outcomes.

Systematic Structural Modifications and Their Impact on Receptor Affinity and Agonism

Systematic structural modifications of the clorprenaline scaffold, which is a phenylethanolamine derivative, have been explored to understand their impact on adrenergic receptor binding and activation. The basic structure of β-adrenergic agonists typically includes a catechol or substituted phenyl ring, a β-hydroxyl group, and an N-substituted amino group. wikipedia.orgnih.gov Modifications to each of these regions can significantly alter the compound's pharmacological profile.

Substituent Effects on β₂-Adrenergic Receptor Selectivity and Potency

Substituent effects on the aromatic ring and the amino group are particularly important for determining β₂-adrenergic receptor selectivity and potency. For β-adrenergic agonists, the nature and position of substituents on the phenyl ring influence activity. wikipedia.orgnih.gov For instance, the presence and position of hydroxyl groups on the phenyl ring, as seen in catecholamines like isoproterenol, are critical for potent agonist activity at β-receptors. wikipedia.orgnih.gov Clorprenaline has a chlorine atom at the ortho position of the phenyl ring. researchgate.net The type and size of the substituent on the amino nitrogen also play a significant role in receptor selectivity. Larger substituents on the nitrogen atom tend to increase selectivity for β-receptors over α-receptors. wikipedia.org Specifically, the nature of the N-alkyl substituent can influence β₂-selectivity. Studies on various β₂-agonists have shown that bulky substituents on the nitrogen, such as a tert-butyl group, contribute to β₂-selectivity. wikipedia.org The ethyl group at the α-carbon position can also increase β₂-receptor selectivity. wikipedia.org

Data from binding studies comparing clorprenaline and other β-adrenergic agonists to immobilized β₂-AR can provide insights into the impact of their structural differences on affinity. For example, comparative studies using techniques like zonal elution and nonlinear chromatography have been used to determine the interaction of various drugs, including clorprenaline, with immobilized β₂-AR. ebi.ac.ukdoi.org These studies can reveal differences in association constants, indicating varying binding affinities. doi.orgresearchgate.net

Stereochemical Influence on SAR

Stereochemistry is a critical factor in the SAR of clorprenaline and related compounds, as adrenergic receptors are chiral entities and often exhibit differential binding and responses to enantiomers. Clorprenaline exists as a racemate, comprising (R)- and (S)-enantiomers. ebi.ac.uk For many β-adrenergic agonists, the (R)-stereoisomer at the β-carbon bearing the hydroxyl group is the more pharmacologically active form. wikipedia.org The stereochemical configuration at this chiral center significantly influences the compound's ability to bind effectively to the receptor binding site and elicit a functional response. Studies on the enantioselective preparation of chiral halohydrins and their application in synthesizing (R)-clorprenaline highlight the importance of stereochemistry in obtaining the desired biological activity. researchgate.net The specific three-dimensional arrangement of atoms in the (S)-clorprenaline molecule dictates its interaction with the chiral binding pocket of the β₂-AR.

Computational Approaches in SAR: Molecular Docking and Dynamics Simulations

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are increasingly used in conjunction with experimental SAR studies to gain a deeper understanding of ligand-receptor interactions at the molecular level. researchgate.netresearchgate.netmdpi.comfrontiersin.org Molecular docking predicts the preferred binding orientation (pose) of a ligand within the receptor's binding site and estimates the binding affinity based on scoring functions. mdpi.comfrontiersin.org This can help rationalize experimental SAR data by visualizing how different structural modifications affect the fit and interactions within the binding pocket. researchgate.net MD simulations provide a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both the ligand and the receptor. plos.orgmdpi.comnih.govnih.govmdpi.com These simulations can reveal the stability of the binding pose, identify key interacting residues, and explore conformational changes in the receptor upon ligand binding. plos.orgnih.gov While specific detailed computational studies solely focused on (S)-clorprenaline were not extensively found in the search results, the application of these techniques to β-adrenergic agonists in general provides a framework for how they would be applied to clorprenaline research to complement experimental SAR data. researchgate.netplos.orgmdpi.com Computational modeling can help explain observed differences in receptor affinity and efficacy among clorprenaline analogues and predict the potential activity of novel, unsynthesized derivatives. frontiersin.org

Metabolic Profiling and Pathways of Clorprenaline in Research Models

Identification of Metabolites in Animal Research Samples

The identification of metabolites in animal research samples is a key step in understanding the biotransformation of a compound. Studies utilizing techniques such as ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) have been employed to detect and identify clorprenaline (B1201906) metabolites in biological matrices, such as swine urine. ebi.ac.ukresearchgate.net In one study involving swine administered a single oral dose of clorprenaline, two phase I and seven phase II metabolites were detected in urine samples collected over a 24-hour period. researchgate.net The structures of these metabolites were determined by comparing their characteristic product ions with those of the parent compound, clorprenaline. ebi.ac.ukresearchgate.net

Elucidation of Metabolic Pathways and Enzymatic Transformations

Based on the identified metabolites, the metabolic pathways of clorprenaline have been proposed to involve several key transformations, including hydroxylation, glucuronidation, and sulfate (B86663) conjugation. ebi.ac.ukresearchgate.net Among the detected metabolites in swine urine, hydroxylated clorprenaline and its conjugates were found to be particularly prominent, accounting for over 60% of the total mass spectrometry responses. ebi.ac.ukresearchgate.net These findings suggest that hydroxylation and subsequent conjugation reactions represent primary metabolic pathways for clorprenaline in this research model. ebi.ac.ukresearchgate.net Elucidating metabolic pathways often involves identifying intermediates that accumulate when specific inhibitors are used or by tracking labeled substrates. funaab.edu.ng

Role of Cytochrome P450 Enzymes and Other Biotransformation Systems

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing proteins that play a major role in the phase I metabolism of many xenobiotics, including pharmaceuticals. wikipedia.orgmdpi.commdpi.com These enzymes are primarily located in the endoplasmic reticulum of hepatocytes but are also found in other organs. mdpi.commdpi.com CYP enzymes, particularly CYP monooxygenases, catalyze various reactions, including hydroxylation, which introduces polar groups into compounds, making them more readily excretable. wikipedia.orgmdpi.commdpi.com

While specific CYP enzymes involved in clorprenaline metabolism are not explicitly detailed in the provided snippets, the identification of hydroxylation as a metabolic pathway strongly suggests the involvement of CYP enzymes. ebi.ac.ukresearchgate.net Other biotransformation systems, such as those involved in conjugation reactions, also play a crucial role in clorprenaline metabolism.

Conjugation Reactions

Conjugation reactions, also known as phase II metabolism, involve the enzymatic synthesis reactions that attach endogenous hydrophilic groups to the compound or its phase I metabolites. slideshare.net These reactions increase the water solubility of the compound, facilitating its elimination from the body. slideshare.net For clorprenaline, identified conjugation reactions include glucuronidation and sulfate conjugation. ebi.ac.ukresearchgate.net These reactions involve the addition of glucuronic acid and sulfate groups, respectively, to the clorprenaline structure or its hydroxylated metabolites. ebi.ac.ukresearchgate.netslideshare.net Enzymes such as uridine (B1682114) diphosphate (B83284) (UDP)-glucuronosyltransferases and sulfotransferases catalyze these types of conjugation reactions. mdpi.com

Preclinical ADME Studies for Research Understanding

Preclinical ADME (Absorption, Distribution, Metabolism, and Elimination) studies are fundamental in drug discovery and development to understand how a compound behaves in a biological system before human trials. srce.hrcriver.commedicilon.com These studies provide crucial data for predicting in vivo behavior, potential drug interactions, and informing the design of further research. srce.hrcriver.comnih.gov

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are a key component of preclinical ADME studies, used to assess how susceptible a compound is to biotransformation by metabolic enzymes. nih.govsrce.hrnuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes from various species, often supplemented with cofactors like NADPH, and monitoring the disappearance of the parent compound over time. srce.hrnuvisan.commdpi.com Metabolic stability is commonly expressed as in vitro half-life (t1/2) or intrinsic clearance (CLint). nih.govsrce.hrmdpi.com These parameters provide an estimate of the rate of metabolism and can be used to predict in vivo hepatic clearance. srce.hrnuvisan.com Studies evaluating the metabolic stability of compounds like selpercatinib (B610774) in human liver microsomes using techniques such as LC-MS/MS demonstrate the application of these assays in determining intrinsic clearance and in vitro half-life, which are indicative of the metabolic clearance rate. mdpi.com While specific data for (S)-clorprenaline's in vitro metabolic stability is not provided, such assays would be standard practice in its preclinical evaluation.

Cross-Species Metabolism Comparisons in Research

Comparing metabolism across different species in research is important for understanding potential differences in metabolic pathways and rates between animal models and humans. nih.govfrontiersin.org In vitro metabolic stability assays can utilize liver microsomes or hepatocytes from various animal species, including mouse, rat, monkey, mini pig, and dog, as well as humans. nuvisan.com This allows for the comparison of how a compound is metabolized in different species, which can help in selecting appropriate animal models for further in vivo studies and in predicting potential human metabolism. srce.hrnuvisan.com Significant differences in metabolism between species can occur, as observed in studies with other compounds where major metabolites in humans differed from those in animal models. nih.gov While specific cross-species metabolism data for (S)-clorprenaline is not detailed in the provided information, such comparisons are a standard part of preclinical research to assess the relevance of animal models.

Advanced Analytical Methodologies for Clorprenaline in Research Matrices

Chromatographic Techniques

Chromatographic techniques play a central role in the separation and analysis of (S)-Clorprenaline from complex research matrices. These methods leverage the differential interactions of the analyte with a stationary phase and a mobile phase to achieve separation before detection.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique widely used for the detection and identification of clorprenaline (B1201906) and its metabolites in research samples, particularly biological matrices like urine. UPLC offers enhanced chromatographic resolution and speed compared to traditional HPLC, while tandem mass spectrometry provides high sensitivity and specificity through the detection of specific precursor and product ions.

Studies have utilized UPLC/Q-TOF MS to detect and identify clorprenaline metabolites in swine urine. This approach allowed for the proposal of major metabolic pathways, including hydroxylation, glucuronidation, and sulfate (B86663) conjugation. Hydroxylated-clorprenaline and its conjugates were found to be significant metabolites, accounting for over 60% of the total MS responses in swine urine, highlighting the importance of analyzing metabolites in addition to the parent compound in research. The structures of detected metabolites were elucidated by comparing their characteristic product ions with those of the parent clorprenaline.

UPLC-MS/MS has also been applied for the determination of clorprenaline in meat samples. The use of online solid-phase extraction (SPE) coupled with HPLC-MS/MS has been reported for the analysis of clorprenaline in plasma samples.

High Performance Liquid Chromatography (HPLC) for Research Analysis

High Performance Liquid Chromatography (HPLC) remains a fundamental technique for the analysis of clorprenaline in research. While UPLC offers speed advantages, conventional HPLC provides reliable separation and quantification capabilities.

HPLC methods have been developed for the analysis of impurities in clorprenaline formulations, which is relevant for research involving the purity and stability of the compound. A stability-indicating HPLC method using a Boston Green ODS column and UV detection at 225 nm has been established and validated for the analysis of clorprenaline and bromhexine (B1221334) capsules. This method demonstrated high specificity, sensitivity, and accuracy. HPLC coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF MS) has been employed to identify unknown impurities, utilizing MS/MS data for structural characterization.

HPLC is also utilized in studies involving chiral separation of clorprenaline enantiomers (as discussed in the next section).

Chiral Separation Techniques for Enantiomeric Analysis

Clorprenaline is a chiral compound, existing as (R)- and (S)-enantiomers. The separation and analysis of these enantiomers are critical in research to understand their individual activities, metabolism, and behavior in biological and environmental systems. Chiral separation techniques, often coupled with chromatographic methods like HPLC or UPLC, are essential for this purpose.

Chiral chromatography is specifically designed to separate enantiomeric compounds which have identical physical and chemical properties in achiral environments but can behave differently in chiral environments, such as biological systems or when interacting with a chiral stationary phase.

Studies have explored the enantiomeric analysis of beta-agonists, including clorprenaline, using chiral liquid chromatography-mass spectrometry (LC-MS). Deep eutectic solvent (DES)-based dispersive liquid-liquid microextraction has been used as a sample preparation method prior to chiral LC-MS analysis of beta-agonists in water samples.

The mechanism of enantiomeric resolution in chiral chromatography often involves a "three-point" interaction model between the analyte and a chiral selector in the stationary phase. This model suggests that one enantiomer has favorable simultaneous interactions at three points with the chiral selector, while the other interacts at fewer points, leading to separation. Chiral stationary phases (CSPs) are commonly used, and their selectivity for enantiomers is attributed to these diastereomeric interactions.

Spectrometric Methods (Applied to Research Samples)

While chromatography is often coupled with mass spectrometry for high sensitivity and specificity, other spectrometric methods can also be applied in clorprenaline research, particularly for detection or structural characterization.

Mass spectrometry, as discussed in the context of UPLC-MS/MS and HPLC-MS, provides molecular weight and structural information through the fragmentation patterns of the analyte. This is invaluable for identifying clorprenaline and its metabolites in

Immunochemical and Sensor-Based Methods

Ion-Selective Electrodes for Analytical Determination

Ion-selective electrodes (ISEs) offer a promising alternative for the potentiometric determination of various species, providing advantages such as ease of construction, rapid results, good selectivity for inorganic ions, relatively low cost, and portability redalyc.org. Research has explored the application of modified ion-selective electrodes for the determination of clorprenaline hydrochloride (CLP). A novel modified ISE based on Fe2O3-clorprenaline/tetraphenylborate nanospheres (Fe2O3-CLPT NSs) has been developed and characterized for this purpose researchgate.netresearchgate.netnih.gov. These nanospheres serve as the electroactive material within the electrode researchgate.netnih.gov.

The Fe2O3-CLPT NSs modified electrode has demonstrated favorable performance characteristics for clorprenaline determination. It exhibits a wide concentration range from 1.0 × 10⁻⁷ to 1.0 × 10⁻¹ mol/L and a low detection limit of 3.7 × 10⁻⁸ mol/L, representing an improvement compared to unmodified electrodes nih.gov. The modified electrode also shows good selectivity, a wide working pH range of 2.4–6.7, a fast response time of 15 seconds, and an adequate lifetime of 14 weeks nih.gov. The potentiometric response of the modified electrode aligns with Nernstian behavior, with a slope of 55.2 mV/decade within its linear concentration range nih.gov.

Application of this modified electrode has been successfully demonstrated for the determination of clorprenaline in pork samples, yielding satisfactory results nih.gov.

| Sample | Added (μmol/L) | Found (μmol/L) | Recovery (%) | RSD (%) |

|---|---|---|---|---|

| Pork A | 1.00 | 0.97 ± 0.11 | 97.0 | 2.1 |

| Pork B | 5.00 | 4.89 ± 0.16 | 97.8 | 1.7 |

| Pork C | 10.00 | 9.83 ± 0.21 | 98.3 | 1.4 |

| Pork D | 20.00 | 19.70 ± 0.24 | 98.5 | 1.2 |

Measurement results of CLP in pork samples using the Fe2O3-CLPT NSs modified electrode (n = 5) nih.gov.

Sample Preparation Techniques for Complex Biological Matrices

Biological matrices, such as urine, blood serum, and plasma, are inherently complex systems containing numerous endogenous compounds that can interfere with the accurate analysis of target analytes like clorprenaline rsc.orgresearchgate.net. Effective sample preparation is therefore a critical step prior to instrumental analysis. The primary goals of sample preparation include enhancing the selectivity of analyte determination, removing matrix interferences, suppressing matrix effects, and ensuring compatibility with the chosen analytical technique rsc.org.

Conventional sample preparation techniques commonly employed in pharmaceutical analysis of biofluids include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) rsc.org. While SPE and LLE have been extensively utilized, they can present drawbacks, such as LLE being labor-intensive and exhibiting reduced selectivity rsc.org. The development of online pretreatment technologies, such as online SPE and turbulent flow chromatography, offers automated solutions for biological sample analysis, improving throughput and precision rsc.org. Deep eutectic solvents (DESs) are also being explored as environmentally friendly alternatives to conventional solvents in bioanalysis, including sample preparation for matrices like blood and urine mostwiedzy.pl.

Solid-Phase Extraction (SPE) Applications

Solid-phase extraction (SPE) is a widely used sample preparation technique that involves the selective retention or exclusion of target compounds from a liquid sample onto a solid adsorbent material organomation.com. This technique serves as a means of pre-concentration and matrix modification researchgate.net. SPE has been applied in the analysis of clorprenaline in various matrices. For instance, online SPE coupled with HPLC-MS/MS has been used for the determination of clorprenaline in plasma samples sigmaaldrich.com. SPE is also a common sample preparation step in multi-targeted procedures for the detection of prohibited substances, including clorprenaline, in matrices like dried urine spots patsnap.com.

Specific sorbent materials have been developed for the selective extraction of clorprenaline using SPE. A molecularly imprinted phloroglucinol-formaldehyde-melamine resin (MIPFMR) has been synthesized and utilized as an SPE sorbent for the selective isolation and recognition of clorprenaline in urine nih.govresearchgate.net. This MIPFMR-based SPE method, coupled with HPLC-UV, demonstrated good linearity and high recoveries for clorprenaline in urine samples nih.gov.

Molecularly Imprinted Polymers (MIPs) for Selective Extraction

Molecularly imprinted polymers (MIPs) are synthetic polymers engineered with specific recognition sites for target molecules, making them highly selective adsorbents organomation.comresearchgate.netresearchgate.net. MIPs have emerged as a valuable tool in sample preparation for selective extractions from complex matrices researchgate.net. The application of MIPs in solid-phase extraction, known as MISPE, addresses challenges associated with the lack of selectivity in some traditional sample preparation techniques researchgate.net.

Research has focused on developing MIPs for the selective extraction of clorprenaline from biological matrices. Molecularly imprinted phloroglucinol-formaldehyde-melamine resin (MIPFMR) synthesized in a deep eutectic solvent has been successfully employed as an SPE sorbent for clorprenaline in urine, showing higher recoveries and purer extracts compared to other SPE materials nih.gov. Additionally, ionic liquid modified dummy molecularly imprinted microspheres (DMIMs) have been synthesized and used as SPE materials for the isolation of clorprenaline from urine samples, demonstrating high selectivity and adsorbability capes.gov.br. These DMIMs effectively eliminated matrix interferences and avoided template leakage, which is a critical consideration in MIP preparation capes.gov.brmdpi.com. Compared to commercial sorbents, these DMIMs exhibited higher affinity and purification ability for clorprenaline capes.gov.br.

Future Directions and Emerging Research Avenues for S Clorprenaline Studies

Development of Novel Research Probes and Tool Compounds

The development of novel research probes and tool compounds is crucial for precisely investigating the interaction of (S)-clorprenaline with its biological targets, particularly the β₂-adrenergic receptor, and potentially identifying new binding sites or pathways. Advanced chemoproteomic techniques, utilizing probes with features like photoreactive groups and enrichment tags (such as biotin), have shown promise in identifying target receptors and binding sites of small molecules from living systems nih.gov. Applying such strategies to (S)-clorprenaline could enable the mapping of its specific interactions within complex biological environments. The design of tetrafunctional probes, for instance, incorporating a ligand of interest, a photoreactive group, a cleavable linker, and a tag for enrichment, has demonstrated superior reactivity and selectivity in labeling target receptors like G protein-coupled receptors (GPCRs) nih.gov. Given that β₂-adrenergic receptors are GPCRs, this approach holds significant potential for (S)-clorprenaline research.

Advanced Computational Modeling for Mechanism Prediction and SAR

Advanced computational modeling techniques, including quantitative structure-activity relationship (QSAR) and structure-activity relationship (SAR) analyses, are invaluable tools for predicting the biological activity of compounds based on their molecular structure and for guiding the design of new molecules with desired properties nih.govcollaborativedrug.com. For (S)-clorprenaline, computational modeling can be employed to refine the understanding of its interaction with the β₂-adrenergic receptor at a molecular level, predict the impact of structural modifications on its activity and selectivity, and explore potential off-target interactions. Collaborative SAR modeling and prospective in vitro validation have been used to predict cellular responses, highlighting the utility of these models in understanding compound activity nih.gov. Applying similar methodologies to (S)-clorprenaline could involve building statistical machine learning models based on its molecular fingerprints and comparing its structural features to databases of molecules with known activities to predict potential biological effects nih.govcollaborativedrug.com. This can aid in designing analogs with improved efficacy or reduced potential for undesirable interactions.

Integration of Multi-Omics Data for Comprehensive Biological Insight

Integrating multi-omics data – such as genomics, transcriptomics, proteomics, and metabolomics – offers a holistic view of complex biological systems and can reveal the interplay between different molecular layers nih.govgenexplain.comazolifesciences.com. For (S)-clorprenaline, integrating multi-omics data could provide comprehensive insights into its effects on cellular pathways and networks beyond the primary β₂-adrenergic receptor activation. This approach can help in understanding how (S)-clorprenaline influences gene expression, protein profiles, and metabolic changes, potentially identifying novel biomarkers or pathways affected by its activity nih.govgenexplain.com. Multi-omics integration has been shown to improve the confidence in detecting pathway responses to toxicants and can help identify key drivers of a condition that might be missed by single-omics approaches genexplain.comresearchgate.net. Applying this to (S)-clorprenaline research could involve analyzing changes in different omics layers in response to (S)-clorprenaline exposure to build a more complete picture of its biological impact.

Exploration of Unconventional Biological Targets and Pathways

While (S)-clorprenaline is primarily known as a β₂-adrenergic receptor agonist, future research could explore its potential interactions with unconventional biological targets and pathways. The structural features of (S)-clorprenaline, a phenethylamine (B48288) derivative, suggest potential interactions with a range of targets beyond adrenergic receptors, as the phenethylamine scaffold is present in various biologically active compounds mdpi.com. Exploring these unconventional targets could uncover novel therapeutic possibilities or provide a more complete understanding of the compound's pharmacological profile. This could involve high-throughput screening against diverse target libraries or hypothesis-driven investigations based on structural similarity to ligands of other receptor systems. The development of new methodologies for identifying target receptors and binding sites, as discussed in Section 8.1, would be directly applicable to this exploration.

Stereoselective Biotransformation and Biocatalysis for Derivative Synthesis

The stereoselective nature of (S)-clorprenaline highlights the importance of stereochemistry in its biological activity. Future research can focus on leveraging stereoselective biotransformation and biocatalysis for the synthesis of (S)-clorprenaline and its derivatives. Biocatalysis, utilizing enzymes, offers advantages in terms of selectivity and environmentally friendly synthesis compared to traditional chemical methods mdpi.comnih.gov. Studies have explored biocatalytic approaches for the stereoselective reduction of ketones, which can be key steps in the synthesis of chiral compounds like clorprenaline (B1201906) researchgate.netconicet.gov.ar. For example, the stereoselective reduction of prochiral phenylketones using vegetal biocatalysts has been investigated researchgate.netconicet.gov.ar. Applying and optimizing biocatalytic methods for the synthesis of (S)-clorprenaline or novel stereoisomerically pure derivatives could lead to more efficient and sustainable production routes. Furthermore, exploring the biotransformation of (S)-clorprenaline in biological systems could reveal active metabolites or provide insights into its metabolic fate.

Q & A

Q. How can researchers ensure compliance with journal requirements when reporting crystallographic data for (S)-Clorprenaline?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.